(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c20-16(12-8-11(17-18-12)13-3-1-5-21-13)22-9-10-7-14(23-19-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARRJYZXLXBAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. For instance, the thiophene and furan rings can be synthesized through cyclization reactions, while the isoxazole and pyrazole rings can be formed via condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Research Implications and Gaps
- Bioactivity Prediction : Structural analogs with thiophene (e.g., antifungal agents) and pyrazole (e.g., COX inhibitors) motifs imply possible anti-inflammatory or antimicrobial properties, but empirical validation is required.
- Thermodynamic Stability: The planar isoxazole-thiophene system may enhance crystallinity compared to nonplanar analogs like Compound 4 .
Biological Activity
The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate represents a novel class of organic molecules that integrates multiple heterocyclic systems. This article discusses its biological activities, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The structure of the compound features:
- Isoxazole ring : Known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.
- Furan moiety : Associated with various therapeutic effects including anticancer properties.
- Thiophene group : Exhibits significant biological activity, often enhancing the pharmacological profile of compounds.
The molecular formula is , indicating the presence of nitrogen and sulfur, which are crucial for its biological interactions.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the isoxazole ring through cyclization reactions involving appropriate precursors.
- Synthesis of the furan and thiophene components , often using methods like the Gewald reaction for thiophene.
- Coupling reactions to form the final product, which may involve esterification or amidation under acidic or basic conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of isoxazole and furan can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Compounds featuring furan rings have demonstrated effectiveness against fungal pathogens, making them potential candidates for antifungal drug development.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound:
- Cell Line Studies : The compound has been tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that it induces apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via caspase activation |
| A549 | 20.5 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent:
- Inhibition of COX Enzymes : Preliminary studies suggest that it may act as a selective inhibitor of COX-2, which is implicated in inflammation processes.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of this compound against MCF-7 cells. The results showed significant cytotoxicity with an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
